molecular formula C5H6N4O B1297796 Pyrimidine-4-carbohydrazide CAS No. 39513-54-7

Pyrimidine-4-carbohydrazide

Cat. No. B1297796
CAS RN: 39513-54-7
M. Wt: 138.13 g/mol
InChI Key: NWTQBXDLKZTWAH-UHFFFAOYSA-N
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Description

Pyrimidine-4-carbohydrazide is a compound with the molecular formula C5H6N4O and a molecular weight of 138.13 . It’s part of the pyrimidine family, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of Pyrimidine-4-carbohydrazide can be represented by the SMILES notation: NNC(=O)C1=NC=NC=C1 .


Physical And Chemical Properties Analysis

Pyrimidine-4-carbohydrazide has a predicted density of 1.335±0.06 g/cm3, a melting point of 148-150 °C, and a pKa of 10.04±0.10 . It should be stored in a dry room at room temperature .

Scientific Research Applications

Anti-Inflammatory Activities

Pyrimidines, including Pyrimidine-4-carbohydrazide, are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potential candidates for the development of new anti-inflammatory agents .

Antioxidant Properties

In addition to their anti-inflammatory effects, pyrimidines also display antioxidant properties . This means they can neutralize harmful free radicals in the body, potentially reducing the risk of chronic diseases and slowing down the aging process.

Antibacterial and Antiviral Effects

Pyrimidines have been found to exhibit antibacterial and antiviral effects . This suggests that Pyrimidine-4-carbohydrazide could be used in the development of new drugs to treat bacterial and viral infections.

Antifungal and Antituberculosis Activities

Pyrimidines also show antifungal and antituberculosis activities . This indicates that Pyrimidine-4-carbohydrazide and its derivatives could be explored for the treatment of fungal infections and tuberculosis.

Synthesis of Novel Compounds

Pyrimidine-4-carbohydrazide can be used in the synthesis of a series of pyrimido[4,5-d]pyrimidine, pyrimidine acetohydrazide, and thieno[3,2-d]pyrimidine-7-carbohydrazide derivatives . These derivatives can be further studied for their potential biological activities

Mechanism of Action

Target of Action

Pyrimidine-4-carbohydrazide, like other pyrimidine derivatives, has been found to have anticancer activity . The primary targets of pyrimidine derivatives are often cancer cells . Pyrimidine is a vital heterocyclic moiety due to its large spectrum of biological and pharmacological activities . It is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .

Mode of Action

Pyrimidine derivatives interact with their targets through diverse mechanisms of action, including kinase enzyme inhibition, cell cycle arrest, activation of oncogenes, reduction of mitochondrial membrane potential, increase of ROS, and induction of apoptosis by upregulation of apoptotic and downregulation of anti-apoptotic .

Biochemical Pathways

Pyrimidine derivatives affect various biochemical pathways. Pyrimidine biosynthesis is invariably up-regulated in tumors and neoplastic cells . The pathway has been linked to the etiology or treatment of several disorders including AIDS, diabetes, and various autoimmune diseases . Pyrimidine can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream .

Pharmacokinetics

It’s worth noting that the medicinal chemistry properties of pyrimidine as a bioisostere for phenyl and other aromatic π systems have been highlighted .

Result of Action

Pyrimidine derivatives have been found to have anticancer activity . They can cause cell cycle arrest and induce apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pyrimidine-4-carbohydrazide. Factors such as food contamination, viruses, UV radiation, carcinogens from the environment and diet/lifestyle factors as nutrients, energy consumption, phytochemicals, other food ingredients, alcohol, physical activity, and smoking can influence the action of pyrimidine derivatives .

properties

IUPAC Name

pyrimidine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c6-9-5(10)4-1-2-7-3-8-4/h1-3H,6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTQBXDLKZTWAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332841
Record name pyrimidine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine-4-carbohydrazide

CAS RN

39513-54-7
Record name pyrimidine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of pyrimidine-4-carboxylic acid (1.0 g, 8.0 mmol) in THF (15 mL), N,N-Carbonyldiimidazole (1.4 g, 8.9 mmol) was added. After refluxing for 2 hours, hydrazine (0.8 g, 20 mmol) was added to the reaction mixture slowly with a syringe at 0° C. The reaction mixture was allowed to warm to room temperature slowly and then concentrated to yield the desired product as white solid. LCMS calculated for C5H7N4O (M+H): 139.1. found: 139.1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is pyrimidine-4-carbohydrazide used in synthesizing single-molecule magnets?

A1: Pyrimidine-4-carbohydrazide serves as a building block for creating Schiff base ligands, which are then used to form complexes with lanthanide ions like Dysprosium (Dy3+). [, ] Specifically, it reacts with aldehyde derivatives to form the Schiff base. This Schiff base acts as a multidentate ligand, coordinating with Dy3+ ions to form dinuclear complexes. [, ] The choice of coordinated anions during this process can subtly influence the magnetic properties of the resulting Dy2 complexes by affecting the coordination geometry around the Dy3+ ions. []

Q2: What is the impact of coordinated anions on the magnetic properties of the Dy2 complexes derived from pyrimidine-4-carbohydrazide?

A2: Research has shown that even though the Dy3+ ions in these complexes may have the same N2O5 coordination environment, the specific coordinated anions (e.g., NO3- vs. AcO-) can lead to different coordination configurations—triangular dodecahedron vs. biaugmented trigonal prism, respectively. [] This difference in geometry affects the magnetic interactions within the complex. Both configurations can exhibit single-molecule magnet behavior at 0 Oe, but with varying Ueff/k values, indicating the energy barrier for magnetization reversal. []

Q3: Can pyrimidine-4-carbohydrazide be used to synthesize compounds with biological activity?

A3: Yes, pyrimidine-4-carbohydrazide can react with other building blocks to form pyrazolyl-pyrimidine hybrids that have shown potential as enzyme inhibitors. [] For example, reacting it with 6-aryl-2-(methylthio)pyrimidine-4-carbohydrazides and specific enones can yield compounds with selective inhibitory activity for butyrylcholinesterase (BChE). [] This enzyme is a potential therapeutic target for various neurological disorders.

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